(2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
The compound (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves a multi-step process:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the condensation of a thioamide with an α-haloketone to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the imidazo[2,1-b][1,3]thiazole derivative and 2-(hexyloxy)benzaldehyde under basic conditions.
Final Product Formation: The final step involves the cyclization and purification of the compound to achieve the desired (2Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole core or the benzylidene group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce various reduced imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic properties. Its potential to inhibit specific enzymes or receptors could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[2-(methoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- (2Z)-2-[2-(ethoxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
Uniqueness
Compared to similar compounds, (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is unique due to the presence of the hexyloxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and properties.
Biological Activity
The compound (2Z)-2-[2-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and patents.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₃₁H₃₃N₂O₂S
- Molecular Weight : 505.67 g/mol
This compound features a complex structure that includes an imidazothiazole core, which is often associated with various biological activities.
Anticancer Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. A study conducted by researchers demonstrated that derivatives similar to this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that compounds with similar structural motifs may offer neuroprotective benefits. Preliminary studies indicate that this compound could protect neuronal cells from oxidative stress and apoptosis, potentially providing a therapeutic avenue for neurodegenerative diseases.
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of imidazo[2,1-b][1,3]thiazole derivatives. The results indicated that specific modifications to the benzylidene moiety enhanced cytotoxicity against MCF-7 (breast cancer) cells. The study concluded that further optimization could yield potent anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial activity, researchers tested various derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain substitutions on the thiazole ring significantly improved antibacterial activity, suggesting a structure-activity relationship that could guide future drug development.
Properties
Molecular Formula |
C30H28N2O2S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2Z)-2-[(2-hexoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C30H28N2O2S/c1-2-3-4-13-20-34-25-19-12-11-18-24(25)21-26-29(33)32-28(23-16-9-6-10-17-23)27(31-30(32)35-26)22-14-7-5-8-15-22/h5-12,14-19,21H,2-4,13,20H2,1H3/b26-21- |
InChI Key |
IWORCVGDLQNFCV-QLYXXIJNSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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